molecular formula C6H6N4O2 B041622 3-Methylxanthine CAS No. 1076-22-8

3-Methylxanthine

Cat. No.: B041622
CAS No.: 1076-22-8
M. Wt: 166.14 g/mol
InChI Key: GMSNIKWWOQHZGF-UHFFFAOYSA-N
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Description

3-Methylxanthine is a naturally occurring methylxanthine derivative, structurally related to caffeine, theobromine, and theophylline. It is a metabolite in the caffeine metabolism pathway and is known for its pharmacological properties, including diuretic, cardiac stimulant, and smooth muscle relaxant activities .

Synthetic Routes and Reaction Conditions:

    Biodegradation of Theobromine: One method involves the biodegradation of theobromine by fungi such as Aspergillus sydowii PT-2.

    Microbial Conversion: Another method involves the direct conversion of theophylline to this compound using metabolically engineered Escherichia coli strains.

Industrial Production Methods: The industrial production of this compound can be achieved through microbial platforms, which provide an economical and environmentally friendly approach. The use of engineered E. coli strains for large-scale conversion of theophylline to this compound is a promising method .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.

    N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom in the xanthine structure.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    N-Demethylation Conditions: Enzymatic reactions using N-demethylase enzymes are commonly employed for N-demethylation.

Major Products Formed:

Mechanism of Action

Target of Action

3-Methylxanthine primarily targets adenosine receptors in the central nervous system and peripheral tissues . These receptors play a crucial role in various physiological processes, including neurotransmission and inflammation .

Mode of Action

This compound acts as an antagonist of adenosine receptors . By binding to these receptors, it prevents adenosine, a naturally occurring purine nucleoside that acts as a neuromodulator, from exerting its effects. This leads to increased neural activity and reduced inflammation .

Biochemical Pathways

This compound affects the phosphodiesterase pathway . It inhibits the enzyme phosphodiesterase, leading to an increase in cyclic guanosine monophosphate (GMP) levels . This can result in various downstream effects, such as smooth muscle relaxation and bronchodilation .

Pharmacokinetics

It is known that methylxanthines, in general, are rapidly and completely absorbed in the gastrointestinal tract . Less than 2% of the administered caffeine, a methylxanthine, is excreted unchanged in human urine .

Result of Action

The antagonism of adenosine receptors by this compound results in a variety of effects. It acts as a brain cortex stimulant , leading to increased awareness and wakefulness, improved clear thinking, and reduced fatigue . In addition, it has immunomodulatory and anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level and the presence of certain metal ions, such as Fe2+, can significantly affect the production of this compound . Furthermore, the compound’s action may also be affected by the presence of other substances in the body, such as other drugs or dietary constituents .

Biochemical Analysis

Biochemical Properties

3-Methylxanthine is known to exert its molecular effects through adenosine receptor antagonism and phosphodiesterase inhibition . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions. For instance, it has been found to enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis both in vivo and in vitro .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance cisplatin-induced apoptosis via a dopamine receptor D1-dependent pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly enhances the effectiveness of cisplatin by promoting apoptosis, revealing a dopamine receptor D1-dependent pathway mediated by this compound .

Temporal Effects in Laboratory Settings

It has been found to significantly enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly enhance the effectiveness of cisplatin by promoting apoptosis both in vivo and in vitro

Metabolic Pathways

This compound is involved in the caffeine metabolism pathway It interacts with various enzymes or cofactors within this pathway

Scientific Research Applications

3-Methylxanthine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of 3-Methylxanthine: this compound is unique in its specific pharmacological profile, particularly its potential role in enhancing the efficacy of chemotherapy drugs like cisplatin. Its ability to act as an adjuvant in cancer treatment sets it apart from other methylxanthines .

Properties

IUPAC Name

3-methyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSNIKWWOQHZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148107
Record name 3-Methylxanthine
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Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001886
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1076-22-8
Record name 3-Methylxanthine
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Record name 3-Methylxanthine
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Record name 3-Methylxanthine
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Record name 3-Methylxanthine
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Record name 3,7-dihydro-3-methyl-1H-purine-2,6-dione
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Record name 3-METHYLXANTHINE
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Record name 3-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name 3-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of thionyl chloride (100 ml) was added (S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine (9.8 g, 22.9 mmol). After stirring for 3 hours at room temperature, unreacted thionyl chloride was evaporated under reduced pressure. The residual oil was purled by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:1) to afford (S)-1-(5-acetoxyhexyl)-7-benzyl-8-chloromethyl(-3-methylxanthine (8.7 g, 85% yield) as a colorless oil.
Name
(S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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